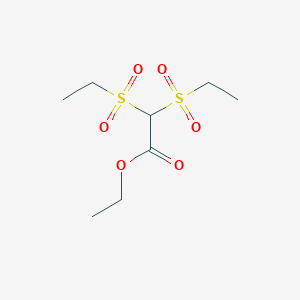
Ethyl di(ethanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl di(ethanesulfonyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl di(ethanesulfonyl)acetate can be synthesized through a series of chemical reactions involving the esterification of ethanesulfonic acid derivatives with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl di(ethanesulfonyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: Ethanesulfonic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various functionalized esters or other derivatives.
Scientific Research Applications
Ethyl di(ethanesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and functionalized compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl di(ethanesulfonyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release ethanesulfonic acid, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Ethyl di(ethanesulfonyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of fragrances and flavors.
Methyl Butyrate: Known for its fruity odor and used in the food industry as a flavoring agent.
Uniqueness
This compound is unique due to its dual ethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
CAS No. |
90127-74-5 |
|---|---|
Molecular Formula |
C8H16O6S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
ethyl 2,2-bis(ethylsulfonyl)acetate |
InChI |
InChI=1S/C8H16O6S2/c1-4-14-7(9)8(15(10,11)5-2)16(12,13)6-3/h8H,4-6H2,1-3H3 |
InChI Key |
ZGRDPEOSLDRHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















